A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.
Alphagan
CAS No.: 70359-46-5
VCID: VC21339526
Molecular Formula: C15H16BrN5O6
Molecular Weight: 442.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Alphagan is a brand name for the active ingredient brimonidine tartrate, which is used primarily in the form of eye drops to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It belongs to the class of alpha-2 adrenergic receptor agonists, which work by decreasing the production of aqueous humor and increasing its outflow from the eye, thereby lowering IOP. Composition and Forms of AlphaganAlphagan is available in two main formulations: Alphagan and Alphagan P. The primary difference between these formulations lies in their preservative content and concentration of brimonidine tartrate.
Comparison of Alphagan and Alphagan P
Mechanism of ActionBrimonidine tartrate, the active ingredient in Alphagan, acts as a selective alpha-2 adrenergic receptor agonist. Its mechanism involves reducing the production of aqueous humor and increasing uveoscleral outflow, which helps in lowering intraocular pressure . PharmacokineticsAfter ocular administration, brimonidine tartrate is absorbed into the bloodstream, with peak plasma concentrations occurring within 0.5 to 4 hours, depending on the concentration used. It has a systemic half-life of approximately 2 to 3 hours . Brimonidine is extensively metabolized by the liver and primarily excreted through the urine . Pharmacokinetic Parameters
Clinical Use and IndicationsAlphagan is indicated for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It can be used alone or in combination with other intraocular pressure-lowering medications when monotherapy is insufficient . Contraindications and PrecautionsAlphagan is contraindicated in neonates and infants under the age of 2 years due to the risk of central nervous system depression . It should be used cautiously in patients with cardiovascular diseases, as it may potentiate vascular insufficiency . Production and AvailabilityBrimonidine tartrate, the active ingredient in Alphagan, is produced on a large scale, with a production capacity of 24,000 kg per annum . This ensures widespread availability for the treatment of glaucoma and ocular hypertension. |
|||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 70359-46-5 | |||||||||||||||||||||||||
Product Name | Alphagan | |||||||||||||||||||||||||
Molecular Formula | C15H16BrN5O6 | |||||||||||||||||||||||||
Molecular Weight | 442.22 g/mol | |||||||||||||||||||||||||
IUPAC Name | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |||||||||||||||||||||||||
Standard InChI | InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |||||||||||||||||||||||||
Standard InChIKey | QZHBYNSSDLTCRG-WUUYCOTASA-N | |||||||||||||||||||||||||
Isomeric SMILES | C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |||||||||||||||||||||||||
SMILES | C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |||||||||||||||||||||||||
Canonical SMILES | C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |||||||||||||||||||||||||
Appearance | White to Off-White Solid | |||||||||||||||||||||||||
Melting Point | 207-208°C | |||||||||||||||||||||||||
Purity | > 95% | |||||||||||||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||||||||||||
Related CAS | 59803-98-4 (Parent) | |||||||||||||||||||||||||
Synonyms | 5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate 5-bromo-6-(imidazolidinylideneamino)quinoxaline 5-bromo-6-(imidazolin-2-ylamino)quinoxaline AGN 190342 AGN-190342 AGN190342 Alphagan Alphagan P brimonidine brimonidine Purite brimonidine tartrate brimonidine tartrate (1:1) brimonidine tartrate (1:1), (S-(R*,R*))-isomer brimonidine tartrate, (R-(R*,R*))-isomer bromoxidine mirvaso Ratio Brimonidine ratio-Brimonidine Sanrosa UK 14,304 UK 14,304 18 UK 14,304-18 UK 14,30418 UK 14,308 UK 14304 UK 14308 UK-14,304-18 UK-14,308 UK-14304 UK14,30418 UK14,308 UK14304 |
|||||||||||||||||||||||||
PubChem Compound | 6917831 | |||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume